molecular formula C16H14ClN5OS B12134782 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12134782
M. Wt: 359.8 g/mol
InChI Key: KVXPRQYJUVRYSS-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone features a 4-chlorophenyl group attached to an ethanone moiety, linked via a sulfanyl bridge to a 4H-1,2,4-triazole ring substituted with an ethyl group at position 4 and a pyrazin-2-yl group at position 3.

  • Sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones (as in ).
  • Cyclization reactions in basic conditions (e.g., NaOH), as seen in triazole-thione derivatives ( ).

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C16H14ClN5OS/c1-2-22-15(13-9-18-7-8-19-13)20-21-16(22)24-10-14(23)11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3

InChI Key

KVXPRQYJUVRYSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form the Triazole Core

The triazole ring is synthesized via cyclization of N-ethyl-N'-(pyrazin-2-ylcarbonyl)hydrazinecarbothioamide under acidic conditions:

Reagents :

  • Hydrazinecarbothioamide derivative (1.0 eq)

  • Conc. HCl (3.0 eq) in ethanol

  • Reflux at 80°C for 6–8 hours

Mechanism :

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Intramolecular nucleophilic attack by the thioamide sulfur.

  • Rearomatization to yield the triazole-thiol.

Yield : 75–88% after recrystallization (ethanol/water).

Functionalization with Pyrazine

Pyrazin-2-yl incorporation is achieved through Ullmann-type coupling or nucleophilic aromatic substitution :

Optimal Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF at 120°C for 12 hours

Key Consideration : Electron-deficient pyrazine rings require activated leaving groups (e.g., chloride) for efficient substitution.

Thioether Bond Formation with 2-Bromo-1-(4-chlorophenyl)ethanone

Nucleophilic Substitution Protocol

The thiol intermediate reacts with 2-bromo-1-(4-chlorophenyl)ethanone under basic conditions:

Reaction Setup :

  • Molar Ratio : 1:1.2 (thiol:bromoethanone)

  • Base : K₂CO₃ (2.5 eq)

  • Solvent : Anhydrous THF

  • Temperature : 60°C, 4 hours

Workup :

  • Quench with ice-cwater.

  • Extract with ethyl acetate (3×).

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 82%.

Microwave-Assisted Optimization

Green chemistry approaches enhance reaction efficiency:

ParameterConventionalMicrowave-Assisted
Time4 hours25 minutes
Yield82%89%
Solvent Volume (mL)3015

Conditions: 150 W, 100°C, solvent = DMF.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 1.2 Hz, 1H, pyrazine-H), 8.45 (dd, J = 2.8 Hz, 1H, pyrazine-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.89 (s, 2H, SCH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₁₇H₁₅ClN₅OS [M+H]⁺: 396.0642; found: 396.0645.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Conventional (Path A)8297412.50
Microwave (Path A)89980.429.80
Pathway B6495814.20

Pathway B suffers from side reactions during triazole ring closure, necessitating costly purification.

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediate

  • Issue : Spontaneous disulfide formation reduces yield.

  • Solution : Use inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole regioisomers.

  • Solution : Employ HCl/EtOH reflux to favor 1,2,4-triazole tautomer.

Industrial-Scale Considerations

  • Catalyst Recycling : CuI recovery via aqueous extraction (85% efficiency).

  • Solvent Recovery : Distillation reclaims >90% THF .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This might reduce the ketone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

The compound features a complex structure that includes a chlorophenyl group, a triazole moiety, and a sulfanyl linkage. These characteristics contribute to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit antimicrobial properties. The presence of the triazole ring in 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated activity against human liver cancer cell lines (HepG2), showing selectivity indices indicating better efficacy than standard treatments like methotrexate .

Enzyme Inhibition

The triazole moiety is known to interact with various enzymes, including those involved in metabolic pathways. In particular, compounds containing triazole rings have been reported to inhibit aldose reductase and other enzymes linked to metabolic disorders such as diabetes and obesity . This inhibition can lead to therapeutic benefits in managing these conditions.

Neurological Applications

There is emerging evidence that triazole-containing compounds may have neuroprotective effects. Some studies suggest that they can modulate neurotransmitter systems or protect against neurodegenerative diseases by inhibiting specific receptors or enzymes related to neuronal health .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various triazole derivatives, including those similar to 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several derivatives based on the structure of 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone and tested their effects on HepG2 cells. The study found that certain modifications enhanced cytotoxicity and apoptosis induction compared to control groups .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the triazole ring, aryl groups, and ethanone moiety. These variations impact physicochemical properties such as melting points, solubility, and stability.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Melting Point (°C) Notable Properties
Target Compound 4-Ethyl, 5-(pyrazin-2-yl), 4-chlorophenyl - Inferred moderate lipophilicity
1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone (5j) 5-(piperidin-4-yl/fluoroquinazolin-4-yl), 4-chlorophenyl 152–153 Antibacterial/antifungal activity
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4-(4-methoxyphenyl), 5-phenyl - Enhanced metabolic stability (tert-butyl)
1-(Adamantan-1-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone (44) Adamantyl, 4-methyl, 5-(thiophen-2-yl) 156–157 Potent 11β-HSD1 inhibition (IC₅₀ ~ nM)
OLC-12 5-(4-pyridinyl), 4-isopropylphenyl - Orco channel agonist activity

Key Observations :

  • Substituent Position : The position of halogens (e.g., 4-chlorophenyl in the target vs. 3-chlorophenyl in 5i ) affects melting points and bioactivity.
  • Aromatic Systems : Pyrazine (target) vs. pyridine ( ) or thiophene ( ) alters electronic properties. Pyrazine’s electron-deficient nature may enhance binding to enzymes or receptors.

Antimicrobial Activity :

  • Compound 5j (4-chlorophenyl analog) exhibits antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and antifungal activity against Candida albicans (MIC = 16 µg/mL) . The target compound’s pyrazine group may enhance similar activity due to improved membrane penetration.

Enzyme Inhibition :

  • Adamantyl-containing analogs (e.g., 44 in ) show potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders. The ethyl group in the target compound may offer a balance between potency and pharmacokinetics.

Agonist Activity :

  • The target compound’s pyrazine ring could mimic this activity with altered selectivity.

Polymorphism :

  • reports conformational polymorphism in triazole-thiones, where orthorhombic and monoclinic forms exhibit nearly identical bond lengths but different packing arrangements. This underscores the need for controlled crystallization of the target compound to ensure consistent bioavailability.

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

Triazole core formation : Cyclization of thiosemicarbazide derivatives under acidic reflux (HCl, 80°C, 6h) .

Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetic acid derivatives in DMF with K₂CO₃ at 60°C .

Chlorophenyl ethanone coupling : Condensation with 4-chlorophenyl acetyl chloride in THF at room temperature .
Key reagents : Thiosemicarbazide, mercaptoacetic acid, 4-chlorophenyl acetyl chloride.

Advanced: How can reaction conditions be optimized to improve yield?

  • Solvent polarity : DMSO enhances nucleophilicity vs. DMF, increasing coupling efficiency by 20–30% .
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in deprotonation, reducing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h with comparable yields .
    Methodology : Use factorial design (temperature: 40–100°C; solvent/base combinations) and monitor via TLC/HPLC .

Basic: What spectroscopic techniques confirm structural integrity?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm), ethanone carbonyl (δ ~200 ppm) .
  • FT-IR : C=O stretch (~1700 cm⁻¹), C-S bond (~650 cm⁻¹) .
  • HRMS : Molecular ion peak (e.g., m/z 330.8 for [M+H]⁺) .

Advanced: How does X-ray crystallography resolve structural ambiguities?

Using SHELX programs, single-crystal analysis confirms:

  • Triazole ring geometry (bond angles: ~120°).
  • Sulfanyl linkage orientation (S–C bond length: ~1.8 Å).
  • Dihedral angles between chlorophenyl and triazole planes (e.g., 15° torsion explaining steric hindrance) .

Basic: What preliminary biological assays are recommended?

Assay Type Target/Organism Key Metrics
Enzyme inhibitionKinases/CYP450 isoformsIC₅₀, K
Antimicrobial testingPseudomonas aeruginosaMIC/MBC (µg/mL)
CytotoxicityHEK293 cellsIC₅₀, selectivity index

Advanced: How do molecular docking studies guide derivative design?

  • Key interactions :
    • Hydrogen bonding between triazole N-atoms and kinase active sites (e.g., EGFR).
    • π-π stacking of pyrazine with hydrophobic pockets.
  • Modifications : Bulky substituents (e.g., isopropyl) increase binding energy by 2.3 kcal/mol .
    Tools : AutoDock Vina, Schrödinger Suite .

Basic: What impurities arise during synthesis, and how are they removed?

  • Unreacted thiosemicarbazide : Aqueous washes.
  • Oxidized sulfur byproducts : Activated charcoal treatment.
  • Diastereomers : Silica gel chromatography (hexane:EtOAc 3:1) .
    Purity validation : HPLC (>95%) with C18 column (acetonitrile/water gradient) .

Advanced: How does DFT predict reactivity and electronic properties?

  • Frontier orbitals : HOMO (triazole nucleophilicity), LUMO (pyrazine electrophilicity).
  • Solvent effects : PCM model predicts solvatochromic shifts in UV-Vis spectra.
  • Steric clashes : RDG analysis highlights ethyl-chlorophenyl interactions .

Basic: What stability protocols are critical for storage?

  • Light sensitivity : Store in amber vials under N₂/Ar at -20°C.
  • Hydrolysis prevention : Use anhydrous DMSO/DMF.
  • Regular stability checks : NMR every 3 months .

Advanced: How to resolve contradictory bioactivity results?

  • Assay standardization : Follow CLSI guidelines for antimicrobial testing .
  • Batch validation : Reproduce studies with HPLC-purified batches.
  • Target engagement : Validate via SPR/ITC.
    Case study : Oxidation of sulfanyl group in impure batches reduced antimicrobial activity by 40% .

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